N-(5-bromo-3-methoxypyrazin-2-yl)-5-chlorothiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromo-3-methoxypyrazin-2-yl)-5-chlorothiophene-2-sulfonamide is a complex organic compound that features a combination of bromine, methoxy, pyrazine, chlorine, thiophene, and sulphonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-3-methoxypyrazin-2-yl)-5-chlorothiophene-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazine Ring: The pyrazine ring is synthesized by reacting appropriate precursors under controlled conditions.
Bromination and Methoxylation: The pyrazine ring is then brominated and methoxylated to introduce the bromine and methoxy groups.
Thiophene Ring Formation: The thiophene ring is synthesized separately and chlorinated to introduce the chlorine atom.
Sulphonamide Formation: The final step involves the coupling of the pyrazine and thiophene rings through a sulphonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-3-methoxypyrazin-2-yl)-5-chlorothiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulphonamide group to an amine.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups.
Scientific Research Applications
N-(5-bromo-3-methoxypyrazin-2-yl)-5-chlorothiophene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and other advanced materials.
Biological Research: It is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of N-(5-bromo-3-methoxypyrazin-2-yl)-5-chlorothiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Bromo-3-methoxy-2-pyrazinyl)-2,3-dichlorobenzenesulphonamide
- 5-Dimethylamino-N-(5-bromo-3-methoxy-2-pyrazinyl)-1-naphthalenesulphonamide
Uniqueness
N-(5-bromo-3-methoxypyrazin-2-yl)-5-chlorothiophene-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and applications, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C9H7BrClN3O3S2 |
---|---|
Molecular Weight |
384.7 g/mol |
IUPAC Name |
N-(5-bromo-3-methoxypyrazin-2-yl)-5-chlorothiophene-2-sulfonamide |
InChI |
InChI=1S/C9H7BrClN3O3S2/c1-17-9-8(12-4-5(10)13-9)14-19(15,16)7-3-2-6(11)18-7/h2-4H,1H3,(H,12,14) |
InChI Key |
TZYSLHTWOJFPSJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=CN=C1NS(=O)(=O)C2=CC=C(S2)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.